molecular formula C14H22O3 B14247063 Benzene, 2-(2,2-dimethylpropyl)-1,3,4-trimethoxy- CAS No. 211734-41-7

Benzene, 2-(2,2-dimethylpropyl)-1,3,4-trimethoxy-

Cat. No.: B14247063
CAS No.: 211734-41-7
M. Wt: 238.32 g/mol
InChI Key: VPEHVSGJMYMRMI-UHFFFAOYSA-N
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Description

Benzene, 2-(2,2-dimethylpropyl)-1,3,4-trimethoxy- is an organic compound with the molecular formula C14H22O3. It is a derivative of benzene, where the benzene ring is substituted with a 2-(2,2-dimethylpropyl) group and three methoxy groups at positions 1, 3, and 4. This compound is also known by other names such as neopentylbenzene and 2,2-dimethyl-1-phenylpropane .

Preparation Methods

The synthesis of Benzene, 2-(2,2-dimethylpropyl)-1,3,4-trimethoxy- typically involves the alkylation of benzene with 2,2-dimethylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the benzene ring is alkylated to form the desired product .

Industrial production methods may involve similar alkylation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The reaction conditions typically include controlled temperature, pressure, and the use of excess benzene to drive the reaction to completion .

Chemical Reactions Analysis

Benzene, 2-(2,2-dimethylpropyl)-1,3,4-trimethoxy- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with LiAlH4 can produce alcohols .

Scientific Research Applications

Benzene, 2-(2,2-dimethylpropyl)-1,3,4-trimethoxy- has various scientific research applications, including:

Mechanism of Action

The mechanism by which Benzene, 2-(2,2-dimethylpropyl)-1,3,4-trimethoxy- exerts its effects depends on the specific context of its use. In chemical reactions, the compound undergoes electrophilic aromatic substitution, where the benzene ring reacts with electrophiles to form substituted products. The methoxy groups on the benzene ring are electron-donating, making the ring more reactive towards electrophiles .

In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Benzene, 2-(2,2-dimethylpropyl)-1,3,4-trimethoxy- can be compared with other similar compounds such as:

The uniqueness of Benzene, 2-(2,2-dimethylpropyl)-1,3,4-trimethoxy- lies in its combination of steric hindrance from the 2-(2,2-dimethylpropyl) group and the electron-donating effects of the three methoxy groups, making it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

211734-41-7

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

IUPAC Name

2-(2,2-dimethylpropyl)-1,3,4-trimethoxybenzene

InChI

InChI=1S/C14H22O3/c1-14(2,3)9-10-11(15-4)7-8-12(16-5)13(10)17-6/h7-8H,9H2,1-6H3

InChI Key

VPEHVSGJMYMRMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=C(C=CC(=C1OC)OC)OC

Origin of Product

United States

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